
4-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
The synthesis of novel heterocyclic compounds, including various derivatives of benzodifuranyl, triazines, oxadiazepines, thiazolopyrimidines, derived from visnaginone and khellinone, showcases the application of complex chemical structures related to 4-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine. These compounds have been studied for their potential anti-inflammatory and analgesic activities, with certain derivatives displaying significant COX-2 inhibitory, analgesic, and anti-inflammatory effects, suggesting a promising avenue for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Piperazine Derivatives as 5-HT7 Receptor Antagonists
Research into piperazine derivatives, including those related to the structural framework of 4-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, has led to the development of compounds evaluated as 5-HT7 receptor antagonists. These studies aim at discovering new therapeutic approaches for disorders associated with the 5-HT7 receptor, emphasizing the chemical's versatility in drug design and pharmacological applications (Yoon et al., 2008).
Antimicrobial Activities
The antimicrobial activities of 1,2,4-triazole derivatives synthesized from reactions involving compounds structurally akin to 4-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine have been explored. These studies indicate the potential for developing new antimicrobial agents, highlighting the importance of structural diversity in combating microbial resistance (Bektaş et al., 2007).
Environment-Sensitive Fluorescent Ligands
The development of environment-sensitive fluorescent ligands for human 5-HT1A receptors, utilizing derivatives related to 4-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, showcases innovative research in bioimaging. These compounds possess high receptor affinity and fluorescence properties, offering tools for studying receptor localization and dynamics in living cells (Lacivita et al., 2009).
Antiproliferative Activity Against Cancer Cell Lines
The synthesis of new pyrido[1,2-a]pyrimidin-4-one derivatives, including the structural exploration of 4-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine derivatives, for their antiproliferative activity against human cancer cell lines introduces a promising area for cancer research. Specific compounds have demonstrated potential as anticancer agents, necessitating further investigation to fully understand their therapeutic potential (Mallesha et al., 2012).
properties
IUPAC Name |
4-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-5-12-28-20-14-19(21-16(3)22-20)23-8-10-24(11-9-23)29(25,26)18-13-15(2)6-7-17(18)27-4/h6-7,13-14H,5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFOGELGETUUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

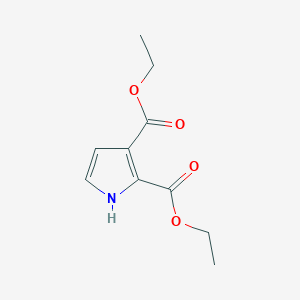
![Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2820306.png)
![5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2820307.png)
![N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2820310.png)

![N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2820313.png)
![methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2820314.png)
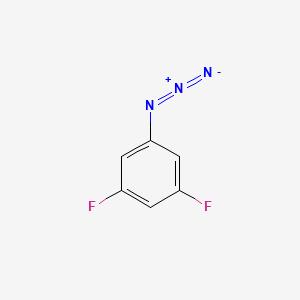
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate](/img/structure/B2820318.png)
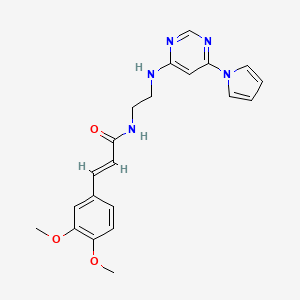

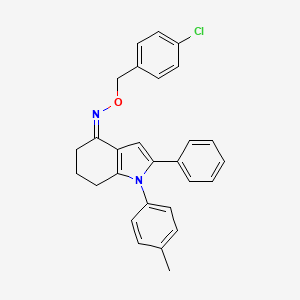
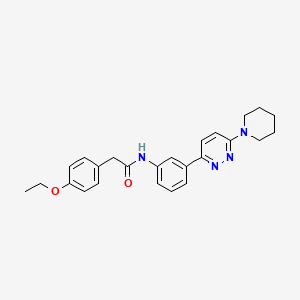
![4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B2820326.png)